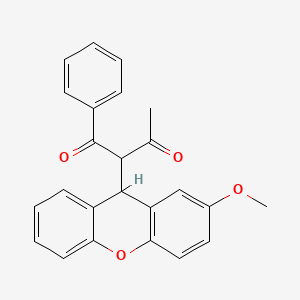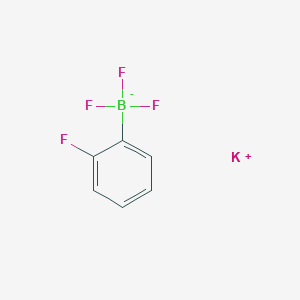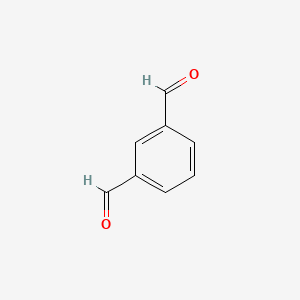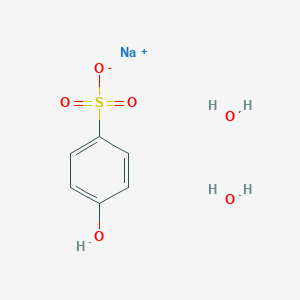![molecular formula C15H13BrO2 B7776981 Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7776981.png)
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Vue d'ensemble
Description
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of telmisartan, an angiotensin II receptor antagonist used to treat hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of 2’-methyl-[1,1’-biphenyl]-4-carboxylate. The process begins with the reaction of 2’-methyl-[1,1’-biphenyl]-4-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the methyl group .
Industrial Production Methods
On an industrial scale, the production of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive drugs like telmisartan.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of telmisartan, the compound contributes to the formation of the biphenyl structure, which is crucial for the drug’s ability to block angiotensin II receptors, thereby reducing blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate
- Methyl 2’-(chloromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 2’-(iodomethyl)-[1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its specific bromomethyl group, which allows for selective reactions and the formation of a wide range of derivatives. This specificity makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Propriétés
IUPAC Name |
methyl 4-[2-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOWWFUGRAZJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetate](/img/structure/B7776907.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776911.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)methionine](/img/structure/B7776912.png)
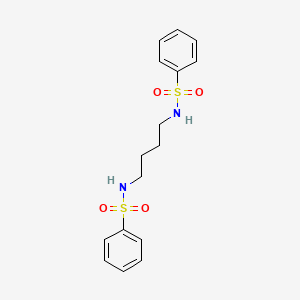
![N-(5-Allylsulfanyl-[1,3,4]thiadiazol-2-YL)-benzamide](/img/structure/B7776924.png)
![methyl 4-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethoxy]benzoate](/img/structure/B7776933.png)
